(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .
Properties
IUPAC Name |
[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRDMHBUWMLBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675388 |
Source
|
Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-26-2 |
Source
|
Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.